molecular formula C7H4BrF2NO3 B2812066 1-Bromo-2-(difluoromethoxy)-3-nitrobenzene CAS No. 259243-49-7

1-Bromo-2-(difluoromethoxy)-3-nitrobenzene

Cat. No.: B2812066
CAS No.: 259243-49-7
M. Wt: 268.014
InChI Key: IGAOUJCUASPQFS-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethoxy)-3-nitrobenzene is an organic compound characterized by the presence of bromine, difluoromethoxy, and nitro functional groups attached to a benzene ring

Scientific Research Applications

1-Bromo-2-(difluoromethoxy)-3-nitrobenzene has several applications in scientific research:

Future Directions

The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is particularly interesting because of their presence in important pharmaceutical compounds such as Lumacaftor . Therefore, the development of simple procedures allowing access to polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents in a few steps is of great interest to researchers working in the field of pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(difluoromethoxy)-3-nitrobenzene typically involves the bromination of 2-(difluoromethoxy)-3-nitrobenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(difluoromethoxy)-3-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromine atom.

    Reduction: 2-(Difluoromethoxy)-3-aminobenzene.

    Oxidation: Oxidized derivatives of the difluoromethoxy group.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethoxy)-3-nitrobenzene depends on its specific application. In pharmaceutical research, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can contribute to the compound’s reactivity, allowing it to participate in redox reactions and form reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

  • 1-Bromo-2-(difluoromethoxy)benzene
  • 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene
  • 1-Bromo-2-(difluoromethoxy)ethane

Comparison: 1-Bromo-2-(difluoromethoxy)-3-nitrobenzene is unique due to the presence of both the nitro and difluoromethoxy groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution and reduction reactions. The nitro group also enhances its potential as an intermediate in pharmaceutical synthesis, providing additional sites for chemical modification .

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO3/c8-4-2-1-3-5(11(12)13)6(4)14-7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAOUJCUASPQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a 1-liter four-necked flask provided with a reflux condenser, a stirrer and a thermometer were fed 53.0 g (0.24 mol) of 2-bromo-6-nitrophenol, 40.5 g (0.49 mol) of 48% sodium hydroxide, 240 ml of 1,3-dimethylimidazolidine-2-one and 40.5 g of water. The mixture was heated to 80° C. and stirred at the same temperature for 1.5 hours with heating while chlorodifluoromethane (flon 22) was blown thereinto from a bomb. Then, while 20.0 g of 48% sodium hydroxide was added in seven portions, blowing of flon gas was continued at the same temperature for 7.5 hours. The total amount of flon gas blown was 242.3 g (2.80 mol). The reaction mixture was cooled. Thereto were added 26.0 g of 48% sodium hydroxide, 1 liter of water and 500 ml of ether, and extraction and layer separation was conducted. The organic layer was separated, and the water layer was subjected to reextraction using 500 ml of ether. The ether layers were combined and washed with 500 ml of water two times. The resulting organic layer was dried over anhydrous sodium sulfate and subjected to distillation to remove the solvent and obtain 45.4 g of 3-bromo-2-difluoromethoxynitrobenzene (yield: 70.6%, purity: 98.1%).
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
40.5 g
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reactant
Reaction Step Two
Quantity
240 mL
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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20 g
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reactant
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Quantity
40.5 g
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Into a 200-ml four-necked flask provided with a reflux condenser, a stirrer and a thermometer were fed 4.36 g (0.02 mol) of 2-bromo-6-nitrophenol, 16.7 g (0.1 mol) of 24% sodium hydroxide, 20 ml of 1,4-dioxane and 7 ml of water. The mixture was heated to 80° C. The mixture was stirred at that temperature for 11 hours with heating while chlorodifluoromethane (flon 22) was blown thereinto from a bomb. The reaction mixture was cooled and then subjected to extraction two times each using 20 ml of ether. The ether layer was washed with 20 ml of 12% sodium hydroxide and then with the same volume of water. Then, the ether layer was dried over anhydrous sodium sulfate and then subjected to distillation to obtain 1.79 g of 3-bromo-2-difluoromethoxynitrobenzene (yield: 33.4%, purity: 98.8%). To the sodium hydroxide washing was added hydrochloric acid to make the washing acidic, and the resulting precipitate was subjected to extraction with ether, to recover 2.2 g of unreacted 2-bromo-6-nitrophenol (recovery ratio: 50%).
Quantity
4.36 g
Type
reactant
Reaction Step One
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16.7 g
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reactant
Reaction Step Two
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20 mL
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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7 mL
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solvent
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